Blinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of blinin involves several steps, starting from the extraction of raw materials from Conyza blinii. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Characterization: The isolated this compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for sustainable sources of Conyza blinii. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions: Blinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially unique biological activities .

Applications De Recherche Scientifique

Blinin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into diterpenoid chemistry.

Mécanisme D'action

Blinin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound enhances the activity of antioxidative enzymes such as superoxide dismutase, peroxidase, and catalase, which help eliminate reactive oxygen species.

Anti-tumor Activity: this compound inhibits the formation of gastric ulcers and reduces malondialdehyde levels in gastric mucosa tissue, contributing to its anti-tumor effects.

Gastroprotective Effects: this compound’s ability to inhibit gastric ulcer formation is linked to its antioxidative properties and modulation of inflammatory pathways.

Comparaison Avec Des Composés Similaires

Blinin is compared with other diterpenoids such as:

Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic adenosine monophosphate levels.

Ginkgolide: A diterpenoid lactone found in Ginkgo biloba, known for its neuroprotective effects.

Taxol: A diterpenoid used as an anti-cancer agent, particularly in the treatment of breast and ovarian cancers.

Uniqueness of this compound: this compound’s unique combination of antioxidant, anti-tumor, and gastroprotective properties sets it apart from other diterpenoids. Its specific role in enhancing plant tolerance to environmental stresses further highlights its distinctiveness .

Activité Biologique

Blinin is a unique terpenoid compound derived from the plant Conyza blinii. Recent studies have highlighted its significant biological activities, particularly in relation to environmental adaptation and physiological responses to stress. This article explores the biological activity of this compound, focusing on its metabolic pathways, regulatory mechanisms, and potential health benefits.

Overview of this compound

This compound is classified as a diterpene, a type of terpenoid that plays crucial roles in plant metabolism and ecological interactions. It is primarily associated with the plant Conyza blinii, which thrives in high-altitude environments characterized by significant temperature fluctuations. The production of this compound has been linked to the plant's adaptation to nocturnal low temperatures (NLT), suggesting its role in stress response mechanisms.

Metabolic Pathways

This compound synthesis occurs through two main metabolic pathways: the methylerythritol phosphate (MEP) pathway and the mevalonic acid (MVA) pathway. Research indicates that both pathways are crucial for the accumulation of terpenoids in C. blinii:

| Pathway | Description |

|---|---|

| MEP | Involved in the biosynthesis of isoprenoids, including this compound, through a series of enzymatic reactions. |

| MVA | Another pathway for terpenoid synthesis, essential for producing various secondary metabolites. |

Regulatory Mechanisms

Recent studies have identified the transcription factor CbMYB32 as a key regulator in this compound metabolism. This factor is involved in the transcriptional regulation of genes associated with terpenoid biosynthesis, particularly under conditions of NLT:

- Silencing CbMYB32 : Results in a significant reduction (over 50%) in this compound accumulation and increased levels of reactive oxygen species (ROS), indicating its role in oxidative stress management.

- Overexpression of CbMYB32 : Leads to enhanced this compound production, demonstrating its positive regulatory effect on terpenoid biosynthesis.

Study 1: Impact of Nocturnal Low Temperature on this compound Accumulation

A study focused on the effects of NLT on C. blinii demonstrated that exposure to low temperatures significantly increased this compound levels. The findings suggest that this compound acts as a protective agent against oxidative stress induced by NLT:

- Methodology : RNA sequencing was utilized to analyze gene expression related to terpenoid metabolism.

- Results : Key enzyme genes were found to be downregulated during NLT exposure, while genes associated with this compound synthesis were upregulated.

Study 2: Role of this compound in Oxidative Stress Management

Another investigation assessed how this compound contributes to maintaining reactive oxygen metabolism under stress conditions:

- Findings : Increased levels of hydroxyl radicals (OH·), hydrogen peroxide (H₂O₂), and malondialdehyde (MDA) were observed in plants with silenced CbMYB32 genes compared to controls. This indicates that this compound plays a crucial role in balancing ROS levels during environmental stress.

Health Benefits and Applications

While primarily studied for its ecological significance, this compound has potential health benefits due to its antioxidant properties. The ability to mitigate oxidative stress suggests that it could be explored for therapeutic applications:

- Antioxidant Activity : this compound may help protect cells from damage caused by free radicals.

- Potential Uses : Further research could lead to applications in nutraceuticals or functional foods aimed at enhancing human health.

Propriétés

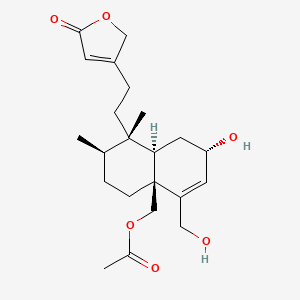

IUPAC Name |

[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSNTKMBVTREV-DDHROXKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.